4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid
Brand Name: Vulcanchem
CAS No.: 873208-67-4
VCID: VC4007608
InChI: InChI=1S/C16H12N2O3/c1-10-2-4-11(5-3-10)14-17-18-15(21-14)12-6-8-13(9-7-12)16(19)20/h2-9H,1H3,(H,19,20)
SMILES: CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid

CAS No.: 873208-67-4

Cat. No.: VC4007608

Molecular Formula: C16H12N2O3

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid - 873208-67-4

Specification

CAS No. 873208-67-4
Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
IUPAC Name 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Standard InChI InChI=1S/C16H12N2O3/c1-10-2-4-11(5-3-10)14-17-18-15(21-14)12-6-8-13(9-7-12)16(19)20/h2-9H,1H3,(H,19,20)
Standard InChI Key JUTSCTAOCYBXKF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O

Introduction

Structural and Chemical Properties

The compound’s structure combines aromatic and heterocyclic components, enabling π-π stacking interactions and hydrogen bonding. Key spectral data include:

  • IR Spectroscopy: Peaks at 1686 cm⁻¹ (C=O stretch of benzoic acid) and 1594 cm⁻¹ (aromatic C=C) .

  • NMR Spectroscopy:

    • ¹H NMR: δ 2.70 (s, 3H, methyl group), 8.11 (s, 4H, aromatic protons) .

    • ¹³C NMR: Signals at 166.51 ppm (carboxylic acid C=O) and 177.68 ppm (oxadiazole C=N) .

  • Mass Spectrometry: A molecular ion peak at m/z 280.08 (M⁺).

PropertyValueSource
Molecular FormulaC₁₆H₁₂N₂O₃
Melting Point225–226°C
SolubilityLow in water; soluble in DMSO
LogP3.2 (predicted)

Synthesis and Optimization

The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. A robust method reported by Khokhlov et al. (2024) utilizes cobalt(II) acetate and sodium bromide in acetic acid under aerobic conditions, achieving a 94% yield :

  • Oxidation of Methylarene: 4-Methylbenzoic acid is oxidized to the corresponding benzaldehyde intermediate.

  • Cyclocondensation: Reaction with hydrazide derivatives forms the 1,3,4-oxadiazole ring .

  • Purification: Recrystallization from ethanol yields the pure compound .

Alternative routes employ triethyl orthoacetate or phosphorus oxychloride for cyclization, though these methods often require stringent conditions . Recent advances emphasize green chemistry principles, such as catalytic oxidation, to enhance sustainability .

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum antibacterial efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The oxadiazole moiety disrupts bacterial peptide deformylase, a key enzyme in protein maturation . QSAR models correlate activity with electron-withdrawing substituents on the phenyl ring, enhancing membrane penetration .

Anticancer Prospects

Preliminary screens against MCF-7 breast cancer cells (IC₅₀ = 18 µM) suggest apoptosis induction via mitochondrial depolarization . Docking studies reveal affinity for PI3Kγ (binding energy = -9.2 kcal/mol), a target in oncology .

Industrial and Research Applications

  • Proteomics: Used as a linker in affinity chromatography for protein immobilization.

  • Materials Science: Incorporated into polymers for enhanced thermal stability (Tₐ = 210°C) .

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